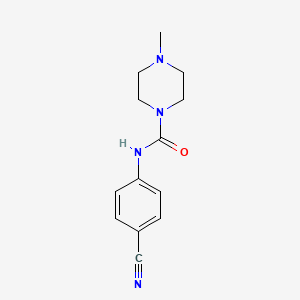![molecular formula C13H13N3O B7475287 N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is not well understood. However, it has been reported to act as a chelating ligand in metal-organic frameworks. The compound has also been reported to have potential applications in the field of medicinal chemistry due to its structural similarity to some biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, some studies have reported that the compound has low toxicity and is not mutagenic or genotoxic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments is its ability to form stable metal-organic frameworks with various metal ions. This property makes it a useful ligand in the synthesis of MOFs. However, the low yield of the compound using some synthesis methods and the limited information available on its mechanism of action and physiological effects are some of the limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. One of the areas of interest is its potential applications in the field of medicinal chemistry. The compound's structural similarity to biologically active compounds makes it a potential candidate for drug design. Another area of interest is the synthesis of new metal-organic frameworks using this compound as a ligand. The development of new MOFs with unique properties has potential applications in various fields such as gas storage, separation, and catalysis. Finally, more studies are needed to understand the mechanism of action and physiological effects of this compound, which will help in its further development and application in various fields.
Méthodes De Synthèse
The synthesis of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported using various methods. One of the methods involves the reaction of 2-amino-3-methylpyrazine with 2-chlorobenzyl chloride in the presence of a base. Another method involves the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-phenylethanone in the presence of a base. The yield of this compound using both methods was reported to be around 50-70%.
Applications De Recherche Scientifique
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential applications in various fields. One of the areas of interest is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been reported to form stable MOFs with various metal ions such as copper, zinc, and nickel.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-3-5-11(10)8-16-13(17)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHDYWMSDEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)